molecular formula C24H22N4O5S2 B3011194 ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1251593-97-1

ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B3011194
CAS No.: 1251593-97-1
M. Wt: 510.58
InChI Key: VCFRHVKPGZWNTK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a synthetic heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a phenyl group at position 6 and an ethylthio substituent at position 2. The molecule also includes an acetamido linker and an ethyl benzoate ester moiety.

Properties

IUPAC Name

ethyl 2-[[2-(2-ethylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S2/c1-3-33-22(31)16-12-8-9-13-17(16)25-18(29)14-27-20-19(35-23(26-20)34-4-2)21(30)28(24(27)32)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFRHVKPGZWNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a β-keto ester, under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the thiazolopyrimidine core.

    Acylation: The acetamido group is typically introduced through an acylation reaction, where the thiazolopyrimidine derivative reacts with an acyl chloride or anhydride.

    Esterification: The final step involves esterification to form the ethyl benzoate moiety, often using ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings and the thiazolopyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analog Comparisons

However, ethylthio groups may improve metabolic stability due to slower oxidative degradation compared to methylthio groups . Comparison with Arylthio Derivatives: Arylthio substituents (e.g., phenylthio) increase π-π stacking interactions but may reduce solubility. The ethylthio group in the target compound balances hydrophobicity and solubility.

Phenyl Group at Position 6

  • Comparison with Alkyl-Substituted Analogs : Substituting the phenyl group with alkyl chains (e.g., methyl or propyl) diminishes aromatic interactions, often reducing potency in enzyme inhibition assays. The phenyl group likely enhances target engagement through van der Waals forces or π-system interactions .

Ethyl Benzoate Ester

  • Comparison with Methyl Ester Analogs : Methyl esters (e.g., methyl benzoate derivatives) hydrolyze faster in vivo, releasing the active carboxylic acid. The ethyl ester in the target compound may delay hydrolysis, prolonging bioavailability but requiring higher doses for efficacy.
  • Comparison with Free Carboxylic Acid Forms : Esters are generally more cell-permeable than their acid counterparts. For example, ethyl benzoate derivatives of thiazolopyrimidines show 2–3× higher permeability in Caco-2 assays compared to carboxylic acid forms.

Hypothetical Pharmacological Activity

  • Kinase Inhibition : Analogous compounds with ethylthio and phenyl groups demonstrate IC₅₀ values of 10–50 nM against CDK2 and EGFR kinases.
  • Anti-inflammatory Effects : Derivatives with benzoate esters show COX-2 inhibition (IC₅₀ ~ 1–5 μM) in murine macrophage models.

Table 1: Comparative Properties of Thiazolopyrimidine Derivatives

Compound Substituent (Position 2) Substituent (Position 6) Ester Group LogP Reported Activity (IC₅₀)
Target Compound Ethylthio Phenyl Ethyl 3.8* N/A
Methylthio Analog Methylthio Phenyl Methyl 2.9 CDK2: 15 nM
Free Carboxylic Acid Form Ethylthio Phenyl None 1.2 EGFR: 30 nM
Arylthio Derivative Phenylthio Methyl Ethyl 4.5 COX-2: 2.5 μM

*Predicted using Molinspiration software.

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